molecular formula C47H46N6O5 B15193027 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- CAS No. 183855-01-8

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)-

Cat. No.: B15193027
CAS No.: 183855-01-8
M. Wt: 774.9 g/mol
InChI Key: QKUZOQWGKMBGSS-GLGKVNTQSA-N
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Preparation Methods

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- involves several steps, typically starting with the formation of the diazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(3-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Properties

CAS No.

183855-01-8

Molecular Formula

C47H46N6O5

Molecular Weight

774.9 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-[(3-methylpyridin-2-yl)carbamoyl]phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C47H46N6O5/c1-31-13-11-23-48-43(31)50-45(56)37-21-9-19-35(25-37)29-52-39(27-33-15-5-3-6-16-33)41(54)42(55)40(28-34-17-7-4-8-18-34)53(47(52)58)30-36-20-10-22-38(26-36)46(57)51-44-32(2)14-12-24-49-44/h3-26,39-42,54-55H,27-30H2,1-2H3,(H,48,50,56)(H,49,51,57)/t39-,40-,41+,42+/m1/s1

InChI Key

QKUZOQWGKMBGSS-GLGKVNTQSA-N

Isomeric SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=C(C=CC=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=C(C=CC=N5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Origin of Product

United States

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